N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Overview
Description
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide is a complex organic compound that features a benzothiazole moiety linked to a thiadiazole ring via a sulfanyl bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide typically involves multi-step reactions starting from readily available precursorsKey reagents often include 2-mercaptobenzothiazole and various substituted hydrazides .
Industrial Production Methods
Industrial production of this compound may utilize high-yield synthetic routes optimized for scalability. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can modify the benzothiazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various substituted benzothiazole and thiadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Evaluated for its anticonvulsant activity and potential as a therapeutic agent for epilepsy.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide involves its interaction with various molecular targets. It has been shown to bind to receptors such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, influencing neurotransmission and exhibiting anticonvulsant effects . The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-pyridinylmethylene)acetohydrazide
- N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide stands out due to its unique combination of benzothiazole and thiadiazole rings, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS3/c1-3-18(9(2)19)13-17-16-12(22-13)8-20-14-15-10-6-4-5-7-11(10)21-14/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMVCFQYCHUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)CSC2=NC3=CC=CC=C3S2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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